molecular formula C14H25NO3 B14909489 (4-Methylcyclohexane-1-carbonyl)-L-leucine

(4-Methylcyclohexane-1-carbonyl)-L-leucine

Cat. No.: B14909489
M. Wt: 255.35 g/mol
InChI Key: YXTQGCYMEPGJMQ-MCIGGMRASA-N
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Description

(4-Methylcyclohexane-1-carbonyl)-L-leucine is a compound that combines a cyclohexane ring with a leucine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexane-1-carbonyl)-L-leucine typically involves the reaction of 4-methylcyclohexane-1-carbonyl chloride with L-leucine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of a base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexane-1-carbonyl)-L-leucine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(4-Methylcyclohexane-1-carbonyl)-L-leucine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems and its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexane-1-carbonyl)-L-leucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Methylcyclohexanecarboxylic acid: A related compound with a similar cyclohexane structure.

    4-Methylcyclohexane-1-carbonyl chloride: A precursor used in the synthesis of (4-Methylcyclohexane-1-carbonyl)-L-leucine.

Uniqueness

This compound is unique due to its combination of a cyclohexane ring and an amino acid, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

(2S)-4-methyl-2-[(4-methylcyclohexanecarbonyl)amino]pentanoic acid

InChI

InChI=1S/C14H25NO3/c1-9(2)8-12(14(17)18)15-13(16)11-6-4-10(3)5-7-11/h9-12H,4-8H2,1-3H3,(H,15,16)(H,17,18)/t10?,11?,12-/m0/s1

InChI Key

YXTQGCYMEPGJMQ-MCIGGMRASA-N

Isomeric SMILES

CC1CCC(CC1)C(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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